molecular formula C12H13N3O2S B3271422 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide CAS No. 54819-65-7

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B3271422
CAS No.: 54819-65-7
M. Wt: 263.32 g/mol
InChI Key: NPILUBFPJSFHAY-UHFFFAOYSA-N
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Description

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 2-aminothiazole with 4-methylphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar chemical properties.

    4-methylphenylacetamide: A related compound with a similar acetamide structure.

Uniqueness

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is unique due to the combination of the thiazole ring and the 4-methylphenylacetamide moiety, which may confer specific biological activities not found in simpler compounds.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-2-4-8(5-3-7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILUBFPJSFHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
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2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
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2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
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2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
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2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide
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2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

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